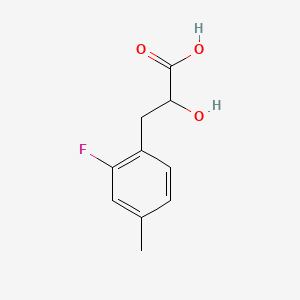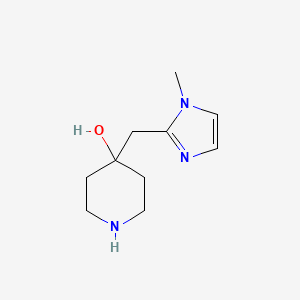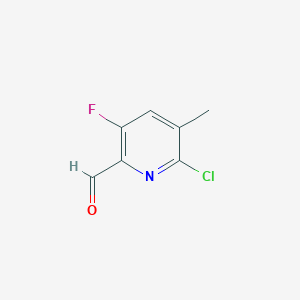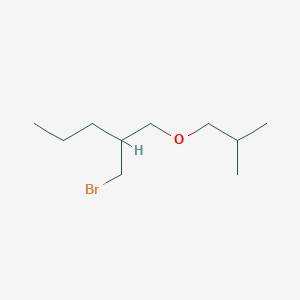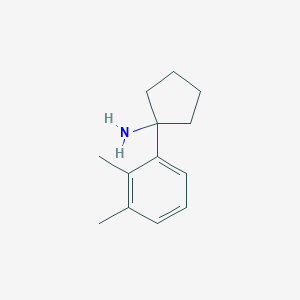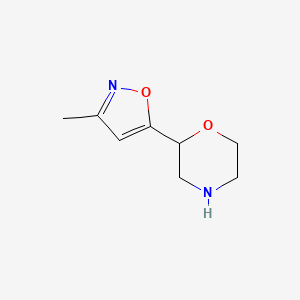![molecular formula C8H7BrO2 B15309256 5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
5-Bromo-4-methylbenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C8H7BrO2 It is a brominated derivative of benzo[d][1,3]dioxole, featuring a bromine atom at the 5-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylbenzo[d][1,3]dioxole typically involves the bromination of 4-methylbenzo[d][1,3]dioxole. One common method is to react 4-methylbenzo[d][1,3]dioxole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom at the 5-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylbenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methylbenzo[d][1,3]dioxole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: this compound-2-carboxylic acid.
Reduction: 4-Methylbenzo[d][1,3]dioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-methylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxole ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the methyl group at the 4-position.
5-Bromo-6-chlorobenzo[d][1,3]dioxole: Contains an additional chlorine atom at the 6-position.
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate: Features a carboxylate group instead of a methyl group.
Uniqueness
5-Bromo-4-methylbenzo[d][1,3]dioxole is unique due to the presence of both a bromine atom and a methyl group on the dioxole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
5-bromo-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H7BrO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4H2,1H3 |
InChI Key |
PUSAAKUITLSFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)

![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



